![molecular formula C9H13BF3KO B15299482 Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[111]pentan-1-yl]boranuide is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . Another approach involves the cyclization of cyclobutyl aryl ketones or the use of substituted [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the unique properties of the bicyclo[1.1.1]pentane core present synthetic challenges. advancements in the functionalization of bridge positions in bicyclo[1.1.1]pentane derivatives are paving the way for scalable production methods .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroborate group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:
Mécanisme D'action
The mechanism by which potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects is primarily through its interaction with molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance the compound’s binding affinity and selectivity for specific targets. This unique structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]borate: This compound features a similar bicyclo[1.1.1]pentane core but with a methoxycarbonyl group instead of an oxolan-3-yl group.
Potassium trifluoro[3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide: Another similar compound with a pentafluoroethyl group.
Uniqueness
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[11The oxolan-3-yl group provides additional sites for chemical modification, making it a versatile building block for various applications in chemistry and materials science .
Propriétés
Formule moléculaire |
C9H13BF3KO |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C9H13BF3O.K/c11-10(12,13)9-4-8(5-9,6-9)7-1-2-14-3-7;/h7H,1-6H2;/q-1;+1 |
Clé InChI |
ATTYRPDFYQJFKZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CC(C1)(C2)C3CCOC3)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


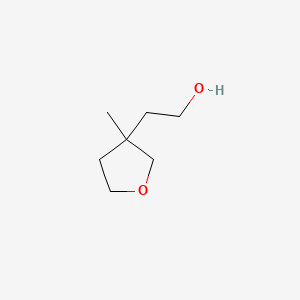

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
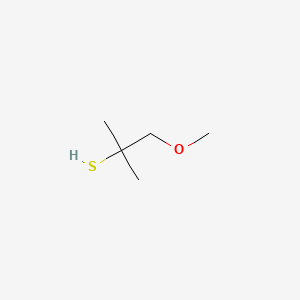
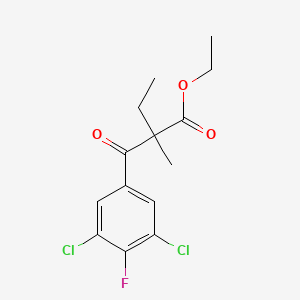
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
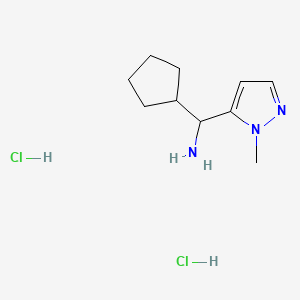
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
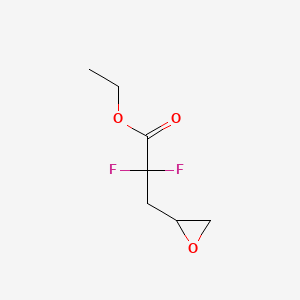
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
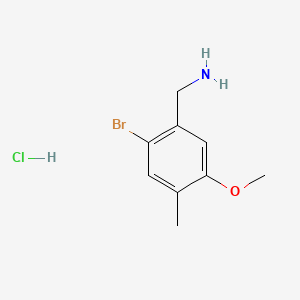
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
